molecular formula C16H17NO4S B428187 Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B428187
M. Wt: 319.4 g/mol
InChI Key: QZLXLJOCFGSAEV-UHFFFAOYSA-N
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Description

“CL-200404” is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “CL-200404” involves a series of chemical reactions that require precise conditions. One common method includes the chlorination of specific precursor compounds at elevated temperatures. For instance, treating silicon with chlorine at around 600°C can yield "CL-200404" .

Industrial Production Methods: In industrial settings, “CL-200404” is often produced through the chlorination of silicon compounds such as ferrosilicon or silicon carbide. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: “CL-200404” undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can yield simpler compounds.

    Substitution: It can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents like oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen or metals.

    Substitution: Various halogens or other substituents can be used.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of “CL-200404” can produce silicon dioxide and hydrochloric acid .

Scientific Research Applications

“CL-200404” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which “CL-200404” exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with cellular components, leading to various biochemical reactions. The exact pathways and molecular targets can vary depending on the application and conditions .

Comparison with Similar Compounds

  • Silicon tetrachloride
  • Carbon tetrachloride
  • Chlorosilane

Comparison: “CL-200404” stands out due to its unique reactivity and stability. Unlike some similar compounds, it can form stable complexes and undergo a wide range of chemical reactions, making it highly versatile in various applications .

Properties

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C16H17NO4S/c1-2-20-16(19)13-10-6-3-4-8-12(10)22-15(13)17-14(18)11-7-5-9-21-11/h5,7,9H,2-4,6,8H2,1H3,(H,17,18)

InChI Key

QZLXLJOCFGSAEV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CO3

Origin of Product

United States

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